Cas no 1226429-46-4 (2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide)

2-(エチルスルファニル)-N-(2-メトキシキノリン-8-イル)ベンズアミドは、キノリン骨格とベンズアミド構造を有する有機化合物です。この化合物は、硫黄原子を含むエチルチオエーテル基とメトキシ基が特徴的な置換パターンを示し、分子設計の柔軟性が高いことが特長です。医薬品中間体や有機合成の原料としての応用が期待され、特に複素環化合物の合成において有用な構造単位を提供します。分子内の極性官能基により適度な溶解性を示し、反応性の調整が可能な点が利点です。また、キノリン環のπ共役系とベンズアミド部分の立体効果が、特異的な分子間相互作用を生み出す可能性を有しています。

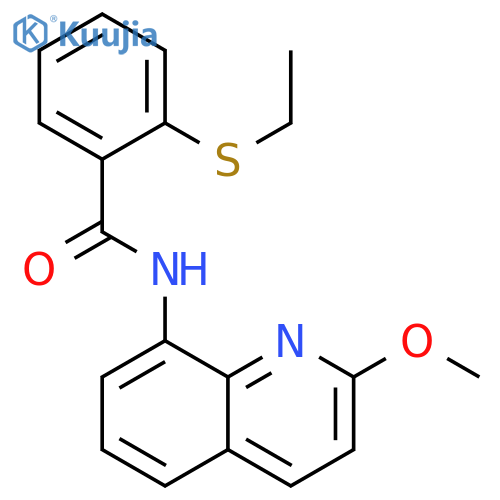

1226429-46-4 structure

商品名:2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide

- 2-ethylsulfanyl-N-(2-methoxyquinolin-8-yl)benzamide

- F5893-0209

- VU0528018-1

- 1226429-46-4

- AKOS024527394

- 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide

-

- インチ: 1S/C19H18N2O2S/c1-3-24-16-10-5-4-8-14(16)19(22)20-15-9-6-7-13-11-12-17(23-2)21-18(13)15/h4-12H,3H2,1-2H3,(H,20,22)

- InChIKey: PTZSUQWXMOZBCO-UHFFFAOYSA-N

- ほほえんだ: C(NC1C2C(C=CC=1)=CC=C(OC)N=2)(=O)C1=CC=CC=C1SCC

計算された属性

- せいみつぶんしりょう: 338.10889899g/mol

- どういたいしつりょう: 338.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5893-0209-5mg |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0209-10μmol |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0209-10mg |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0209-20μmol |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0209-20mg |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0209-3mg |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0209-2μmol |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0209-15mg |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0209-50mg |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5893-0209-4mg |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide |

1226429-46-4 | 4mg |

$66.0 | 2023-09-09 |

2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

1226429-46-4 (2-(ethylsulfanyl)-N-(2-methoxyquinolin-8-yl)benzamide) 関連製品

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬